molecular formula C19H20N2 B14487153 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 65967-54-6

2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B14487153
CAS No.: 65967-54-6
M. Wt: 276.4 g/mol
InChI Key: CCHXYCDFGGTDTO-UHFFFAOYSA-N
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Description

2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. Beta-carbolines are naturally occurring indole alkaloids found in various plants, foods, and even human tissues. They have been studied for their potential neuroprotective, cognitive-enhancing, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline structure .

Industrial Production Methods

Industrial production methods for beta-carbolines often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted beta-carbolines, carbolinones, and other derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-Benzyl-9-methyl-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets:

Properties

CAS No.

65967-54-6

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2-benzyl-9-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H20N2/c1-20-18-10-6-5-9-16(18)17-11-12-21(14-19(17)20)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

CCHXYCDFGGTDTO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCN(C2)CC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

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